molecular formula C25H21N5O5S B2818144 8,9-Dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline CAS No. 902434-42-8

8,9-Dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline

Cat. No.: B2818144
CAS No.: 902434-42-8
M. Wt: 503.53
InChI Key: PRBLNDFFPHHVJW-UHFFFAOYSA-N
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Description

8,9-Dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline is a complex heterocyclic compound. It features a triazoloquinazoline core, which is a fusion of triazole and quinazoline rings, with various substituents including methoxy groups, a methoxybenzylthio group, and a nitrophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-Dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline typically involves multi-step reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Conversion of nitrophenyl to aminophenyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8,9-Dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazoloquinazoline core allows for hydrogen bonding and hydrophobic interactions with target proteins, which can modulate their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,9-Dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups allows for diverse reactivity and interactions with biological targets .

Properties

IUPAC Name

8,9-dimethoxy-5-[(3-methoxyphenyl)methylsulfanyl]-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O5S/c1-33-18-6-4-5-15(11-18)14-36-25-26-20-13-22(35-3)21(34-2)12-19(20)24-27-23(28-29(24)25)16-7-9-17(10-8-16)30(31)32/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBLNDFFPHHVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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